molecular formula C24H48O9P- B12089355 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)

1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)

Cat. No.: B12089355
M. Wt: 544.8 g/mol
InChI Key: DPQGZQMHJKZLMS-UUALFWRASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt): is a deuterated phosphoglycerol compound. It is a derivative of phosphatidylglycerol, where 62 hydrogen atoms in the dipalmitoyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to form lipid bilayers and its stability in various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) can be synthesized through the esterification of palmitic acid with glycerol, followed by phosphorylation and deuteration. The process involves:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) involves its ability to integrate into lipid bilayers and interact with other molecules. The deuterated nature of the compound enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound targets lipid membranes and can influence membrane fluidity and dynamics, affecting various cellular processes .

Comparison with Similar Compounds

    1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): A similar phosphoglycerol compound with shorter fatty acid chains.

    1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains longer fatty acid chains compared to the dipalmitoyl derivative.

    1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Features unsaturated fatty acid chains, providing different physical properties.

Uniqueness: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) is unique due to its deuterated nature, which enhances its stability and allows for detailed structural studies. The specific arrangement of deuterium atoms provides unique insights into lipid behavior and interactions, making it a valuable tool in research .

Properties

Molecular Formula

C24H48O9P-

Molecular Weight

544.8 g/mol

IUPAC Name

[(2R)-3-(2,2-dideuterioethoxy)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C24H49O9P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)33-23(20-30-4-2)21-32-34(28,29)31-19-22(26)18-25/h22-23,25-26H,3-21H2,1-2H3,(H,28,29)/p-1/t22?,23-/m1/s1/i1D3,2D2,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

DPQGZQMHJKZLMS-UUALFWRASA-M

Isomeric SMILES

[2H]C([2H])COC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COCC)COP(=O)([O-])OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.